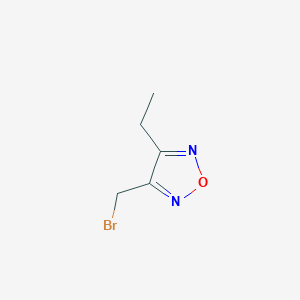
3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethyl compounds are generally used in organic synthesis due to their reactivity . They often serve as intermediates in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques . These compounds often contain a bromomethyl group (-CH2Br) attached to a larger molecule .Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions, including substitution and elimination reactions . The exact reactions depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds depend on their specific structure. These properties can include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
1. Biological Activity and Anti-bacterial Study
Compounds with oxadiazole structures, such as 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole, are of significant interest due to their biological activities. For instance, derivatives of oxadiazole have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
2. Anti-Inflammatory Properties
A series of oxadiazole derivatives, closely related to 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole, have been synthesized and evaluated for their anti-inflammatory activity. These derivatives have shown significant anti-inflammatory effects in vivo, which suggests potential for clinical investigation (Rajput et al., 2020).
3. Anti-Proliferative Activity
Oxadiazole derivatives have also been studied for their anti-proliferative activity in vitro. These studies reveal potential cytotoxic activity against human tumor cell lines, indicating a promising area for the development of new cancer therapies (Liszkiewicz et al., 2003).
4. Corrosion Inhibition
Research on oxadiazole derivatives has extended into the field of material science, particularly in corrosion inhibition. These compounds have demonstrated efficacy in protecting mild steel in acidic environments, which is a valuable property in industrial applications (Ammal et al., 2018).
5. Energetic Material Synthesis
Oxadiazoles have been utilized in the synthesis of energetic materials, combining good detonation performance with safety properties. This research has implications in the field of energetic material design, particularly in creating compounds with high energy-density levels and low sensitivity (Xue et al., 2020).
6. Medicinal Chemistry
In medicinal chemistry, oxadiazoles, including derivatives of 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole, are frequently used as bioisosteric replacements for ester and amide functionalities. They have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties (Boström et al., 2012).
7. Fungicidal Activity
Oxadiazole derivatives have also demonstrated potential as fungicides, with notable efficacy against agricultural diseases such as rice sheath blight. This highlights their potential utility in agricultural chemistry (Chen et al., 2000).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(bromomethyl)-4-ethyl-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-4-5(3-6)8-9-7-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAOBRQJQLIIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NON=C1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

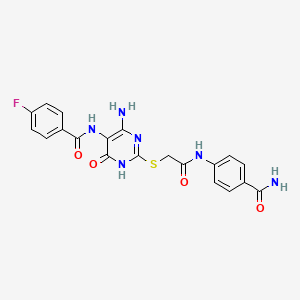
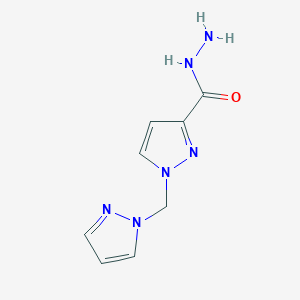
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)
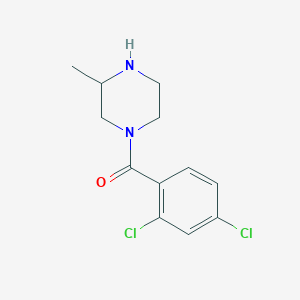
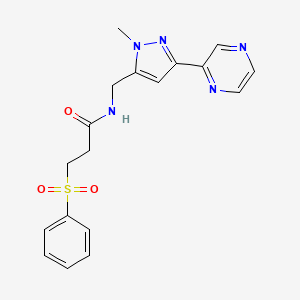
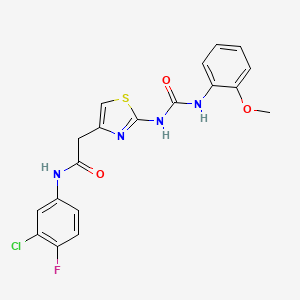
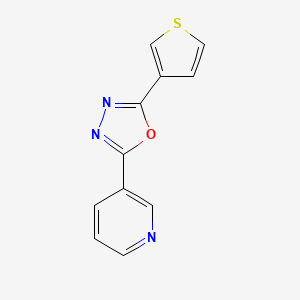
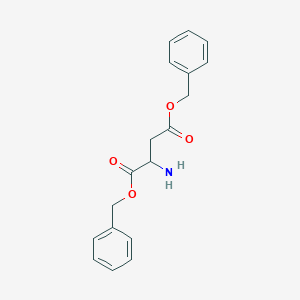
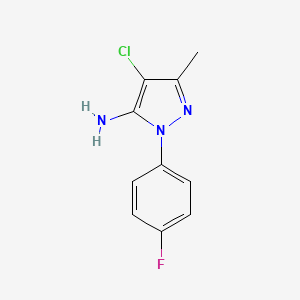
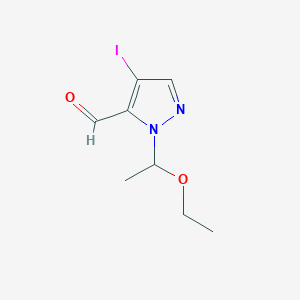
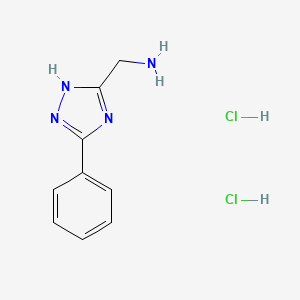
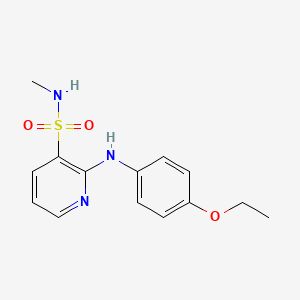
![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)